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Compound of Interest

Compound Name: Isothiazol-5-amine hydrochloride

Cat. No.: B1529158 Get Quote

Introduction: The Strategic Importance of the
Isothiazole Scaffold
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen

and sulfur atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. Its

unique electronic properties and ability to participate in hydrogen bonding and other non-

covalent interactions have led to the development of numerous biologically active compounds.

Isothiazole derivatives have demonstrated a broad spectrum of activities, including

antibacterial, anti-inflammatory, antithrombotic, and anticonvulsive properties.[1] In the realm of

crop protection, they are valued as potent fungicides and herbicides.[2]

Isothiazol-5-amine hydrochloride (CAS No: 92815-50-4) emerges as a particularly valuable

starting material for the synthesis of a diverse array of functionalized isothiazole derivatives.[3]

[4] The presence of a reactive primary amino group at the C5 position allows for a wide range

of chemical transformations, making it a cornerstone for the construction of complex molecular

architectures. This guide provides an in-depth exploration of the synthetic utility of isothiazol-5-
amine hydrochloride, complete with detailed protocols and mechanistic insights for key

transformations.

Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of isothiazol-5-amine
hydrochloride is paramount for its safe and effective use in the laboratory.
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Property Value Reference

CAS Number 92815-50-4 [3]

Molecular Formula C₃H₅ClN₂S [1]

Molecular Weight 136.60 g/mol [1]

Appearance
Off-white to yellow crystalline

solid
General supplier data

Solubility

Soluble in water, methanol;

sparingly soluble in other

organic solvents

General chemical knowledge

Safety and Handling:

Isothiazol-5-amine hydrochloride should be handled with care in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, is mandatory. The compound is classified as an irritant, and inhalation, ingestion, or skin

contact should be avoided.[1] It is advisable to consult the material safety data sheet (MSDS)

from the supplier for comprehensive safety information.

Core Synthetic Applications and Protocols
The reactivity of isothiazol-5-amine hydrochloride is dominated by the nucleophilic character

of the C5-amino group. This section will delve into the most common and synthetically valuable

transformations of this building block.

N-Acylation: Synthesis of Biologically Active Amides
The formation of an amide bond via N-acylation is one of the most fundamental and widely

employed reactions of isothiazol-5-amine hydrochloride. This transformation is crucial for the

synthesis of numerous compounds with demonstrated biological activity. The general principle

involves the reaction of the amine with an activated carboxylic acid derivative, most commonly

an acyl chloride.

Mechanistic Rationale:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB93066235_EN.htm
https://www.biosynth.com/p/SDA81550/92815-50-4-isothiazol-5-amine-hydrochloride
https://www.biosynth.com/p/SDA81550/92815-50-4-isothiazol-5-amine-hydrochloride
https://www.benchchem.com/product/b1529158?utm_src=pdf-body
https://www.biosynth.com/p/SDA81550/92815-50-4-isothiazol-5-amine-hydrochloride
https://www.benchchem.com/product/b1529158?utm_src=pdf-body
https://www.benchchem.com/product/b1529158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of

electrons on the nitrogen of the 5-amino group acts as a nucleophile, attacking the electrophilic

carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form

the stable amide bond. A base, typically a tertiary amine like triethylamine or pyridine, is added

to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium

towards product formation.[5]

Isothiazol-5-amine

Tetrahedral Intermediate

Nucleophilic Attack

R-COCl

Base (e.g., Et3N)

Base·HCl

N-(Isothiazol-5-yl)amideElimination of Cl-

HCl
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Caption: General workflow for N-acylation of Isothiazol-5-amine.

Detailed Protocol: Synthesis of N-(Isothiazol-5-yl)benzamide

This protocol provides a representative procedure for the N-acylation of isothiazol-5-amine
hydrochloride.

Materials:

Isothiazol-5-amine hydrochloride (1.0 eq)

Benzoyl chloride (1.1 eq)

Anhydrous Dichloromethane (DCM)

Triethylamine (2.2 eq)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), suspend isothiazol-5-amine hydrochloride (1.0 eq) in anhydrous DCM.

Basification and Cooling: Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes

at room temperature to liberate the free amine. Cool the mixture to 0 °C in an ice bath.

Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq), dissolved in a small amount of

anhydrous DCM, dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the

temperature at 0 °C during the addition.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the

mixture to a separatory funnel and extract the organic layer.

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and

brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g.,

ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure

N-(isothiazol-5-yl)benzamide.

Causality Behind Experimental Choices:
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Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of

anhydrous solvents and an inert atmosphere prevents the hydrolysis of benzoyl chloride to

benzoic acid, which would reduce the yield of the desired amide.

Use of Excess Base: Two equivalents of triethylamine are used: one to neutralize the

hydrochloride salt of the starting material and another to quench the HCl generated during

the acylation reaction. This ensures that the free amine is available for reaction and drives

the equilibrium towards product formation.

Controlled Addition at Low Temperature: The reaction between an amine and an acyl

chloride is often exothermic. Slow, dropwise addition at 0 °C helps to control the reaction

rate, prevent the formation of side products, and ensure safety.

Synthesis of Fused Heterocycles: Isothiazolo[5,4-
d]pyrimidines
The 5-amino group of isothiazol-5-amine hydrochloride can also serve as a key functional

handle for the construction of fused heterocyclic systems. Isothiazolo[5,4-d]pyrimidines, purine

isosteres, are of significant interest due to their potential as cytotoxic agents and their activity at

adenosine receptors.[6][7]

General Synthetic Strategy:

The synthesis of isothiazolo[5,4-d]pyrimidines from 5-aminoisothiazole derivatives typically

involves a condensation reaction with a suitable three-carbon electrophilic partner, followed by

cyclization. For instance, reaction with a β-ketoester or a related dicarbonyl compound can lead

to the formation of the pyrimidine ring.

5-Aminoisothiazole Derivative

Condensation Intermediate

Condensation

1,3-Dicarbonyl Compound

Isothiazolo[5,4-d]pyrimidineCyclization
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Caption: General scheme for the synthesis of isothiazolo[5,4-d]pyrimidines.

Illustrative Protocol: Synthesis of a Substituted Isothiazolo[5,4-d]pyrimidine

While a specific protocol starting from the unsubstituted isothiazol-5-amine hydrochloride is

not readily available in the provided search results, the following is a generalized procedure

based on the synthesis of related derivatives.[8]

Materials:

Isothiazol-5-amine hydrochloride (1.0 eq)

A suitable 1,3-dicarbonyl compound (e.g., trifluoroacetic anhydride) (excess)

High-boiling point solvent (e.g., diphenyl ether)

Standard laboratory glassware for high-temperature reactions.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 5-

aminoisothiazole derivative (generated in situ from the hydrochloride salt with a base, or

used as the free base if available) and an excess of the 1,3-dicarbonyl synthon.

Reaction: Heat the reaction mixture under reflux for several hours. The high temperature is

often necessary to drive the condensation and subsequent cyclization-dehydration.

Work-up: After cooling, the reaction mixture is typically poured into a non-polar solvent like

hexane to precipitate the crude product.

Purification: The crude solid is collected by filtration, washed with the non-polar solvent, and

purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Rationale for Experimental Design:

Choice of Reagents: The selection of the 1,3-dicarbonyl component determines the

substitution pattern on the newly formed pyrimidine ring. For example, using trifluoroacetic
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anhydride leads to the introduction of a trifluoromethyl group at the 5-position of the fused

system.[8]

High-Temperature Conditions: The cyclization step often requires significant thermal energy

to overcome the activation barrier for the intramolecular ring closure and subsequent

dehydration.

Diazotization and Sandmeyer-Type Reactions: A
Gateway to Diverse Functionalities
Aromatic primary amines are readily converted to diazonium salts upon treatment with nitrous

acid (generated in situ from sodium nitrite and a strong acid).[9] These diazonium salts are

versatile intermediates that can be transformed into a wide array of functional groups through

Sandmeyer and related reactions.[10] Although a specific protocol for isothiazol-5-amine
hydrochloride is not detailed in the provided search results, the principles of this reaction are

well-established for other aromatic amines and are expected to be applicable here.

Potential Transformations:

Halogenation: Reaction with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo

substituents at the C5 position.[9]

Cyanation: Treatment with CuCN allows for the introduction of a nitrile group, which can be

further elaborated into carboxylic acids, amides, or amines.[9]

Hydroxylation: Reaction with water under appropriate conditions can yield the corresponding

5-hydroxyisothiazole.

Isothiazol-5-amine Isothiazole-5-diazonium SaltDiazotization (NaNO2, H+)

5-Substituted Isothiazole

Sandmeyer Reaction (CuX)

Nucleophile (e.g., Cl-, Br-, CN-)
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Caption: Proposed pathway for the functionalization of Isothiazol-5-amine via a diazonium salt

intermediate.

Conceptual Protocol for a Sandmeyer Reaction:

Materials:

Isothiazol-5-amine hydrochloride (1.0 eq)

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Copper(I) Chloride (CuCl)

Ice

Procedure:

Diazotization: Dissolve isothiazol-5-amine hydrochloride in a mixture of concentrated HCl

and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of NaNO₂ in water

dropwise, maintaining the temperature below 5 °C.

Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl.

Add the cold diazonium salt solution to the CuCl solution.

Reaction and Work-up: Allow the reaction to proceed, often with gentle warming, until the

evolution of nitrogen gas ceases. The product can then be isolated by extraction and purified

by standard methods.

Expert Insights and Considerations:

Temperature Control: Diazotization reactions must be carried out at low temperatures (0-5

°C) as diazonium salts are often unstable and can decompose at higher temperatures.

Safety: Diazonium salts can be explosive when isolated in a dry state. It is standard practice

to use them in solution immediately after their preparation.
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Conclusion and Future Outlook
Isothiazol-5-amine hydrochloride is a readily accessible and highly versatile building block

for the synthesis of a wide range of functionalized isothiazole derivatives. Its utility in N-

acylation and the construction of fused heterocyclic systems is well-documented, providing

access to compounds with significant potential in both pharmaceutical and agrochemical

applications. While direct, detailed protocols for some transformations like the Sandmeyer

reaction are not as prevalent in the literature for this specific substrate, the established

principles of aromatic amine chemistry provide a strong foundation for the development of such

synthetic routes. As the demand for novel bioactive molecules continues to grow, the strategic

application of isothiazol-5-amine hydrochloride is poised to play an increasingly important

role in the discovery and development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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